

Application Notes and Protocols: Development and Characterization of a Humanized Anti-CD122 Antibody

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 122*

Cat. No.: *B15138354*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD122, the interleukin-2 (IL-2) and interleukin-15 (IL-15) receptor beta subunit, is a critical component in the signaling pathways that regulate the proliferation and activity of T cells and Natural Killer (NK) cells.^{[1][2]} Its role in mediating immune responses makes it a compelling target for therapeutic monoclonal antibodies aimed at treating various autoimmune diseases and cancers. The development of a humanized anti-CD122 antibody is a key strategy to create a therapeutic agent with high specificity and reduced immunogenicity in patients.^[1]

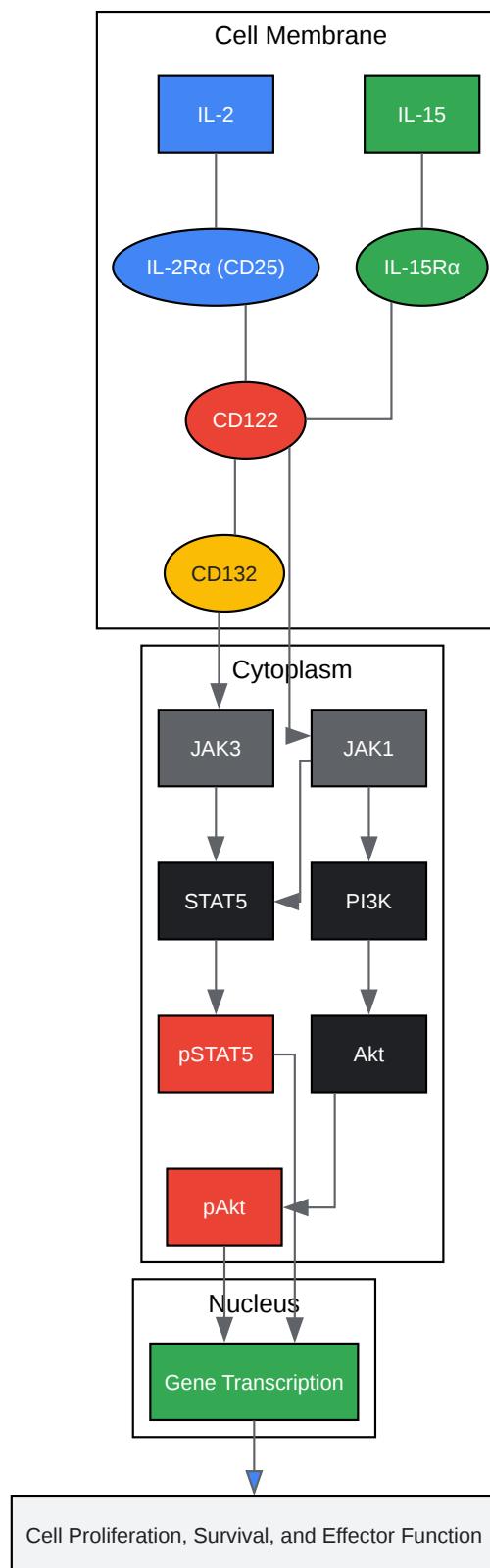
These application notes provide a comprehensive overview of the development and characterization of a humanized anti-CD122 antibody. This document details the critical steps from antibody humanization to in-depth characterization of its binding properties and functional activity. The protocols provided offer step-by-step guidance for researchers in the field of therapeutic antibody development.

Data Summary

The following tables summarize the key quantitative data obtained during the characterization of the humanized anti-CD122 antibody (designated as hCD122-Ab).

Table 1: Binding Affinity and Kinetics of hCD122-Ab

Antibody	Antigen	K_D (nM)	k_a (1/Ms)	k_d (1/s)
Murine Precursor	Human CD122	1.2	2.5 x 10^5	3.0 x 10^-4
hCD122-Ab	Human CD122	0.8	3.1 x 10^5	2.5 x 10^-4
hCD122-Ab	Cynomolgus CD122	1.0	2.8 x 10^5	2.8 x 10^-4
Isotype Control	Human CD122	No Binding	No Binding	No Binding


Table 2: Cell-Based Binding Affinity of hCD122-Ab

Cell Line	Target Expression	Antibody	EC_50 (nM)
Activated Human PBMCs	High CD122	hCD122-Ab	2.5
NK-92 Cells	Moderate CD122	hCD122-Ab	5.1
Jurkat Cells	Low/No CD122	hCD122-Ab	>1000

Table 3: Functional Activity of hCD122-Ab

Assay	Target Cells	Effector Cells	EC_50 (nM)	Max Lysis (%)
CDC	Activated Human PBMCs	Human Complement	15.2	65
ADCC	Activated Human PBMCs	NK Cells	0.5	80

Visualized Signaling Pathways and Workflows

[Click to download full resolution via product page](#)

Figure 1: CD122 Signaling Pathway.

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow.

Experimental Protocols

Antibody Humanization by Complementarity-Determining Region (CDR) Grafting

This protocol outlines the in-silico and molecular biology steps to humanize a murine anti-CD122 monoclonal antibody.

1.1. In-Silico Design:

- Sequence Analysis: Sequence the variable heavy (VH) and light (VL) chains of the murine anti-CD122 antibody.
- CDR Identification: Identify the CDRs of the murine VH and VL chains using a standard numbering scheme (e.g., Kabat, Chothia).
- Human Germline Framework Selection: Search human germline V and J gene databases for framework regions (FRs) with the highest sequence homology to the murine antibody's FRs.
- 3D Modeling: Generate a 3D model of the murine antibody's variable fragment (Fv) to identify key framework residues that may influence CDR conformation.
- Back-Mutation Analysis: Identify framework residues in the selected human germline sequences that differ from the murine sequence and are predicted to be critical for maintaining CDR structure. Plan for potential "back-mutations" to the original murine residue if necessary.

1.2. Molecular Biology:

- Gene Synthesis: Synthesize the DNA sequences encoding the humanized VH and VL chains, incorporating the murine CDRs into the selected human frameworks.
- Vector Construction: Clone the synthesized humanized VH and VL genes into a mammalian expression vector containing the desired human constant regions (e.g., IgG1).
- Expression and Purification: Transfect a suitable mammalian cell line (e.g., CHO, HEK293) with the expression vector. Culture the cells and purify the secreted humanized antibody using Protein A affinity chromatography.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

This protocol describes the determination of binding kinetics and affinity of the humanized anti-CD122 antibody to recombinant human CD122 protein.[\[3\]](#)[\[4\]](#)

2.1. Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant human CD122 protein
- Humanized anti-CD122 antibody (hCD122-Ab) and murine precursor
- HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

2.2. Procedure:

• Chip Immobilization:

1. Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

2. Immobilize recombinant human CD122 (diluted to 10 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired level (e.g., ~100 RU).
3. Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

- Kinetic Analysis:
 1. Prepare a dilution series of the hCD122-Ab in HBS-EP+ buffer (e.g., 0 nM to 50 nM).
 2. Inject each antibody concentration over the immobilized CD122 surface for 180 seconds (association phase).
 3. Allow dissociation in HBS-EP+ buffer for 600 seconds (dissociation phase).
 4. Regenerate the sensor surface between cycles with a short pulse of glycine-HCl, pH 1.5.
- Data Analysis:
 1. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Flow Cytometry for Cell-Based Binding

This protocol details the assessment of hCD122-Ab binding to CD122-expressing cells.

3.1. Materials:

- CD122-positive cells (e.g., activated human PBMCs, NK-92 cells)
- CD122-negative cells (e.g., Jurkat cells)
- hCD122-Ab
- Isotype control antibody
- Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)

- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Flow cytometer

3.2. Procedure:

- Cell Preparation: Harvest and wash cells, then resuspend in cold FACS buffer to a concentration of 1×10^6 cells/mL.
- Antibody Incubation:
 1. Aliquot 100 μ L of cell suspension into flow cytometry tubes.
 2. Add a serial dilution of hCD122-Ab or isotype control (e.g., 0.01 to 1000 nM).
 3. Incubate on ice for 30-60 minutes.
- Washing: Wash cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
- Secondary Antibody Incubation: Resuspend the cell pellet in 100 μ L of FACS buffer containing the fluorescently labeled secondary antibody at the manufacturer's recommended dilution. Incubate on ice for 30 minutes in the dark.
- Final Wash: Wash cells twice with cold FACS buffer.
- Acquisition: Resuspend the final cell pellet in 300 μ L of FACS buffer and acquire data on a flow cytometer.
- Data Analysis: Determine the median fluorescence intensity (MFI) for each antibody concentration. Plot MFI versus antibody concentration and fit to a sigmoidal dose-response curve to calculate the EC50 value.

Complement-Dependent Cytotoxicity (CDC) Assay

This protocol measures the ability of hCD122-Ab to induce cell death in the presence of complement.

4.1. Materials:

- CD122-expressing target cells (e.g., activated human PBMCs)
- hCD122-Ab and isotype control
- Human complement serum (e.g., from rabbit or human source)
- Calcein-AM
- Assay medium (e.g., RPMI 1640)
- 96-well flat-bottom plate
- Fluorescence plate reader

4.2. Procedure:

- Target Cell Labeling:

1. Resuspend target cells at 1×10^6 cells/mL in assay medium.
2. Add Calcein-AM to a final concentration of 2 μ M.
3. Incubate for 30 minutes at 37°C.
4. Wash cells twice with assay medium.

- Assay Setup:

1. Seed 5×10^4 labeled target cells per well in a 96-well plate.
2. Add serial dilutions of hCD122-Ab or isotype control.
3. Add human complement serum to a final concentration of 10-20%.
4. Include control wells for spontaneous release (cells + complement, no antibody) and maximum release (cells + 2% Triton X-100).

- Incubation: Incubate the plate for 2-4 hours at 37°C.
- Data Acquisition: Measure the fluorescence of each well using a plate reader (Excitation: 485 nm, Emission: 520 nm).
- Data Analysis: Calculate the percentage of specific lysis using the following formula: % Lysis = $100 * (\text{Spontaneous Release} - \text{Experimental Release}) / (\text{Spontaneous Release} - \text{Maximum Release})$

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol assesses the ability of hCD122-Ab to mediate the killing of target cells by effector cells.

5.1. Materials:

- CD122-expressing target cells
- Effector cells (e.g., human NK cells or PBMCs)
- hCD122-Ab and isotype control
- Cell viability reagent (e.g., a non-radioactive LDH release assay kit or a fluorescent live/dead stain)
- Assay medium (e.g., RPMI 1640 + 10% FBS)
- 96-well U-bottom plate

5.2. Procedure:

• Cell Preparation:

1. Prepare target cells at 1×10^5 cells/mL in assay medium.
2. Prepare effector cells at a concentration to achieve the desired Effector:Target (E:T) ratio (e.g., 2.5×10^6 cells/mL for a 25:1 ratio).

- Assay Setup:

1. Add 50 μ L of target cells (5,000 cells) to each well of a 96-well plate.
2. Add 50 μ L of serially diluted hCD122-Ab or isotype control.
3. Incubate for 30 minutes at 37°C to allow antibody opsonization.
4. Add 100 μ L of effector cells.
5. Include control wells for spontaneous lysis (target cells only), effector cell background (effector cells only), and maximum lysis (target cells + lysis buffer).

- Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell contact, then incubate for 4-6 hours at 37°C.

- Data Acquisition:

1. Centrifuge the plate at 250 x g for 5 minutes.
2. Transfer 50-100 μ L of supernatant to a new flat-bottom plate.
3. Add the LDH substrate or other detection reagent according to the manufacturer's instructions.
4. Measure absorbance or fluorescence using a plate reader.

- Data Analysis: Calculate the percentage of specific lysis using the formula provided in the detection kit, correcting for spontaneous and background lysis. Plot the percent lysis against antibody concentration and determine the EC50.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. anaptysbio.com [anaptysbio.com]
- 2. jn-bio.com [jn-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Development and Characterization of a Humanized Anti-CD122 Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138354#humanized-anti-cd122-antibody-development-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com